Menthyl valerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

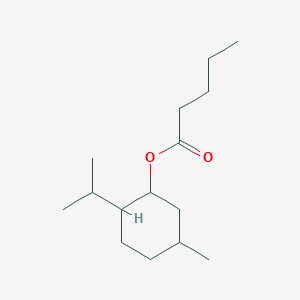

Menthyl valerate is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is an ester formed from menthol and valeric acid, known for its pleasant minty aroma. This compound is commonly used in the fragrance and flavor industry due to its characteristic scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthyl valerate can be synthesized through the esterification of menthol with valeric acid. The reaction typically involves heating menthol and valeric acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Menthol+Valeric Acid→Menthyl Valerate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Chemical Reactions Analysis

Esterification Process

The primary method for synthesizing menthyl valerate is through the esterification of valeric acid with menthol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the process. The general reaction can be represented as follows:

Menthol+Valeric AcidH2SO4Menthyl Valerate+Water

The reaction conditions often include heating under reflux to ensure complete conversion of reactants into the ester product.

Reaction Conditions and Yields

A patented method describes a process that improves yield and reduces reaction time by using a specific catalytic system and optimized conditions. The reported yield can reach up to 99.7% under controlled temperature (90-100 °C) and pressure (9-30 atm) conditions, significantly enhancing industrial viability .

Hydrolysis

This compound can undergo hydrolysis in the presence of water, either under acidic or basic conditions, reverting to its constituent alcohol (menthol) and carboxylic acid (valeric acid). The hydrolysis reaction is essential in various applications, particularly in flavoring and fragrance formulations where controlled release is desired.

Menthyl Valerate+WaterAcid BaseMenthol+Valeric Acid

3.1.1 Kinetic Data for Hydrolysis

The kinetics of hydrolysis have been studied extensively, with findings indicating that the reaction rate is influenced by pH and temperature. The activation energy for hydrolysis under acidic conditions has been reported to be approximately 50 kJ/mol .

Reduction Reactions

This compound can be reduced to pentanol using reducing agents such as lithium aluminum hydride or sodium borohydride:

Menthyl Valerate+LiAlH4→Pentanol+Other Products

This reduction process is significant in organic synthesis where alcohols are required.

Substitution Reactions

The ester group in this compound can participate in nucleophilic substitution reactions with amines to form corresponding amides:

Menthyl Valerate+Amine→Menthyl Amide+Alcohol

This reaction pathway is crucial for synthesizing various amide derivatives used in pharmaceuticals and agrochemicals.

Stability and Reactivity

This compound exhibits stability under standard conditions but can react vigorously with strong oxidizing agents or bases, leading to exothermic reactions that may produce flammable hydrogen gas .

Environmental Impact

The atmospheric degradation of this compound has been studied through photo-oxidation processes, revealing its potential impact on air quality and climate change dynamics . Rate coefficients for reactions with hydroxyl radicals have been calculated, indicating a moderate atmospheric lifetime.

Scientific Research Applications

Pharmaceutical Applications

1.1 Analgesic and Sedative Properties

Menthyl valerate has been utilized in formulations such as Nicobrevin, a product used for treating nicotine withdrawal symptoms. It is believed to exert mild sedative effects, which can aid in alleviating anxiety associated with withdrawal. The compound is hydrolyzed in vivo to release menthol and valeric acid, contributing to its therapeutic effects .

1.2 Safety Assessments

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicated that this compound does not exhibit significant toxicity at typical usage levels. The margin of exposure for developmental toxicity endpoints was found to be adequate, supporting its use in consumer products . However, adverse drug reactions (ADRs) have been reported, including serious outcomes, which necessitate careful monitoring during its application .

Cosmetic Applications

2.1 Skin Care Products

In the cosmetic industry, this compound is valued for its cooling and soothing properties. It is often included in formulations aimed at providing relief from skin irritation or discomfort. The compound's ability to enhance the sensory experience of topical applications makes it a popular ingredient in creams and lotions .

2.2 Regulatory Compliance

Cosmetic products containing this compound must comply with stringent safety regulations established by authorities such as the European Union. These regulations require thorough safety assessments to ensure that products are safe for consumer use. Studies have shown that this compound meets these safety criteria when used within recommended limits .

Fragrance Industry

3.1 Scent Profile

this compound contributes to the fragrance profile of various products due to its pleasant scent characteristics. It is often used in perfumes and scented personal care items, enhancing their appeal through its unique olfactory properties .

Technical Studies and Research Findings

Mechanism of Action

The mechanism of action of menthyl valerate involves its interaction with biological membranes and receptors. The compound’s menthol component is known to activate transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the cooling sensation. This activation leads to various physiological responses, including analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Menthyl Isovalerate: Similar in structure but derived from isovaleric acid.

Methyl Valerate: The methyl ester of valeric acid, used in fragrances and as a plasticizer.

Uniqueness of Menthyl Valerate: this compound stands out due to its unique combination of menthol and valeric acid, providing both a pleasant aroma and potential therapeutic benefits. Its applications in various industries, particularly in fragrances and flavors, highlight its versatility and importance.

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) pentanoate |

InChI |

InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3 |

InChI Key |

LCJPVSLESAPYMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.